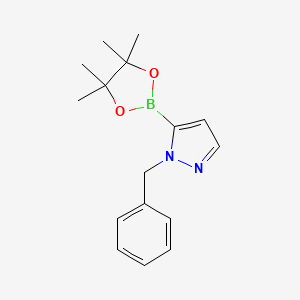

1-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

説明

1-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS: 1362243-50-2) is a boronate ester-functionalized pyrazole derivative with the molecular formula C₁₆H₂₁BN₂O₂ and a molecular weight of 283.16 g/mol. It is commercially available in purities ≥98% and is typically stocked in quantities ranging from 100 mg to 5 g (USD 50–150) . The compound’s structure features a benzyl group at the 1-position of the pyrazole ring and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) moiety at the 5-position. This design makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl or heteroaryl compounds .

特性

IUPAC Name |

1-benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21BN2O2/c1-15(2)16(3,4)21-17(20-15)14-10-11-18-19(14)12-13-8-6-5-7-9-13/h5-11H,12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYWJWQSJIQZYEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=NN2CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00743728 | |

| Record name | 1-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00743728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1362243-50-2 | |

| Record name | 1-(Phenylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1362243-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00743728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Benzyl-1H-pyrazole-5-boronic acid, pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Pyrazole Ring Formation

The pyrazole core is typically synthesized via cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds. For 5-boronate-substituted pyrazoles, pre-functionalized diketones may be employed to direct boronation at the C5 position. For example, 1,3-diketones bearing leaving groups at C5 (e.g., bromine) enable subsequent Miyaura borylation.

Benzylation of the Pyrazole Nitrogen

Benzylation involves treating pyrazole with benzyl halides (e.g., benzyl bromide) in the presence of a base such as potassium carbonate. Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are used at 60–80°C for 12–24 hours. This step achieves N1-substitution selectively due to the pyrazole’s tautomeric equilibrium favoring the 1H-form.

Transition Metal-Catalyzed One-Pot Synthesis

Palladium-Catalyzed Cross-Coupling and Electrocyclization

A tandem cross-coupling/electrocyclization strategy avoids isolating intermediates. Enol triflates react with diazoacetates under Pd catalysis to form pyrazoles in one pot. For instance:

Optimization of Reaction Conditions

Key parameters affecting yield and selectivity:

| Parameter | Optimal Range | Impact on Reaction |

|---|---|---|

| Temperature | 60–80°C | Higher temps accelerate electrocyclization |

| Catalyst Loading | 2–5 mol% Pd | Excess Pd leads to side reactions |

| Solvent | DMF > THF | Polarity stabilizes intermediates |

| Reaction Time | 6–12 hours | Prolonged time reduces diazo decomposition |

Data adapted from large-scale trials.

Industrial-Scale Production Considerations

Scalability Challenges

Industrial synthesis faces hurdles in:

Purification Techniques

-

Crystallization : Hexane/ethyl acetate mixtures achieve >95% purity.

-

Distillation : Low-pressure distillation removes high-boiling solvents like DMF.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/g) |

|---|---|---|---|---|

| Traditional Stepwise | 70–85 | 97 | Moderate | 120–150 |

| One-Pot Pd Catalyzed | 81 | 99 | High | 90–110 |

| Industrial Batch | 75 | 95 | Very High | 60–80 |

化学反応の分析

Types of Reactions: 1-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole can undergo various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic acids or borates.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The pyrazole ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed:

Oxidation: Boronic acids, borates.

Reduction: Reduced derivatives of the compound.

Substitution: Substituted pyrazoles with various functional groups.

科学的研究の応用

1-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in biological studies to investigate the role of boronic acids in biological systems.

Industry: It is used in the production of materials and chemicals that require boronic acid derivatives.

作用機序

The mechanism by which 1-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole exerts its effects involves its interaction with molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which can modulate biological processes. The pyrazole ring can interact with various enzymes and receptors, influencing their activity.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

Compound A : 1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole (CAS: 852227-94-2)

- Molecular Formula : C₁₅H₁₉BN₂O₂

- Molecular Weight : 270.13 g/mol

- Key Differences :

Compound B : 1-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole (CAS: BB32-0398)

- Molecular Formula : C₁₆H₂₁BN₂O₂

- Molecular Weight : 284.16 g/mol

- Key Differences :

Compound C : 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS: Example 5 in EP4086245A1)

Functional Group Modifications

Compound D : 1-Benzyl-4-methoxy-1H-pyrazole (CAS: 1218994-43-4)

- Molecular Formula : C₁₁H₁₂N₂O

- Molecular Weight : 188.23 g/mol

- Key Differences: Replaces the boronate ester with a methoxy group.

Compound E : Potassium Cyclopentyltrifluoroborate (CAS: 1040745-70-7)

- Molecular Formula : C₅H₉BF₃K

- Molecular Weight : 188.03 g/mol

- Key Differences: A trifluoroborate salt rather than a boronate ester.

Stability and Handling

- Boronate esters like the target compound are moisture-sensitive but benefit from the benzyl group’s steric protection, reducing hydrolysis rates compared to non-benzylated analogs (e.g., Compound C) .

生物活性

1-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS No. 1362243-50-2) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, synthesis, and biological activities based on recent studies and data.

- Molecular Formula : C16H21BN2O2

- Molecular Weight : 284.17 g/mol

- Physical State : Solid

- Purity : >97% (GC)

| Property | Value |

|---|---|

| CAS Number | 1362243-50-2 |

| EC Number | 813-199-1 |

| PubChem CID | 70700949 |

Synthesis

The synthesis of this compound typically involves the reaction of benzyl pyrazole with boronic acid derivatives under controlled conditions to yield the desired product. The presence of the dioxaborolane moiety is crucial for its biological activity.

Antitumor Activity

Recent studies have evaluated the antitumor potential of this compound against various human cancer cell lines. Notably:

- Cell Lines Tested : A549 (lung), K562 (leukemia), PC-3 (prostate), T47D (breast).

Findings :

- The compound exhibited significant cytotoxic effects on A549 and K562 cells with IC50 values of approximately 15 µM and 20 µM respectively.

- Minimal activity was observed against PC-3 and T47D cell lines, indicating selectivity towards certain cancer types.

The proposed mechanism involves the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, it is suggested that the compound interferes with the PI3K/Akt pathway, which is often dysregulated in cancer.

Enzyme Inhibition

In addition to antitumor activity, this compound has been reported to inhibit certain enzymes involved in metabolic pathways:

| Enzyme | Inhibition Type |

|---|---|

| Pyruvate Dehydrogenase | Competitive |

| CYP450 Isoforms | Non-selective |

Study 1: Antitumor Efficacy

A study published in Molecules highlighted the compound's efficacy against lung cancer cells. The study utilized a series of in vitro assays to demonstrate that treatment with the compound led to increased apoptosis in A549 cells.

Study 2: Metabolic Impact

Another investigation focused on the metabolic effects of this compound on diabetic models. It was found to improve insulin sensitivity and reduce hyperglycemia in animal models by modulating key metabolic enzymes.

Q & A

Q. What synthetic routes are commonly employed for the preparation of 1-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, and how can its purity be assessed?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling or direct borylation of pre-functionalized pyrazole precursors. A representative method involves reacting a halogenated pyrazole derivative (e.g., 5-bromo-1-benzyl-1H-pyrazole) with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a base (e.g., Na₂CO₃) in a solvent system like THF/water . Purity is assessed via HPLC (reported ≥95-98% purity in commercial batches) and ¹H/¹³C NMR to confirm structural integrity .

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

- ¹H/¹³C NMR : Key signals include the benzyl group’s aromatic protons (δ ~7.2–7.4 ppm) and the dioxaborolane’s methyl groups (δ ~1.3 ppm) .

- X-ray crystallography : SHELX software (e.g., SHELXL) is widely used for structure refinement. The dioxaborolane’s planar geometry and pyrazole ring conformation are critical validation points .

- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (C₁₆H₂₁BN₂O₂, [M+H]⁺ calc. 293.17) .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions involving this compound to minimize homocoupling byproducts?

Homocoupling of the boronate ester is a common side reaction. Optimization strategies include:

- Catalyst selection : Use Pd(OAc)₂ with bulky ligands (e.g., SPhos) to enhance selectivity .

- Solvent/base system : Polar aprotic solvents (e.g., acetonitrile) with weak bases (e.g., K₃PO₄) reduce boronate ester hydrolysis .

- Stoichiometry : Maintain a 1:1.2 ratio of aryl halide to boronate ester to suppress excess boronate activation .

- Temperature control : Reactions at 80–100°C balance efficiency and decomposition .

Q. How do steric and electronic effects of the benzyl group influence the reactivity of this boronated pyrazole in cross-coupling reactions?

- Steric effects : The benzyl group’s bulkiness slows transmetallation but stabilizes the intermediate Pd complex, improving regioselectivity. Comparative studies with methyl or tert-butyl substituents show reduced coupling yields (e.g., 72% vs. 89% for benzyl) due to increased steric hindrance .

- Electronic effects : Electron-donating benzyl groups enhance boronate nucleophilicity, accelerating oxidative addition. Computational DFT studies suggest a 0.3 eV lower activation barrier compared to electron-withdrawing substituents .

Q. What strategies can resolve contradictions between theoretical and experimental data regarding the compound's reactivity?

- Mechanistic studies : Use kinetic isotope effects (KIE) or Hammett plots to validate proposed reaction pathways .

- In situ monitoring : Employ techniques like ReactIR or NMR spectroscopy to detect transient intermediates (e.g., boronate-Pd complexes) .

- Computational modeling : Compare DFT-calculated transition states with experimental activation parameters (e.g., ΔG‡) to reconcile discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。